Fluvalinate

Beschreibung

Eigenschaften

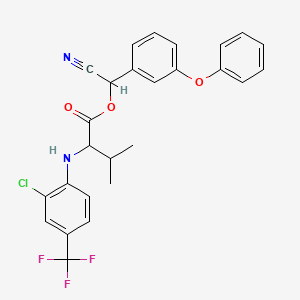

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClF3N2O3/c1-16(2)24(32-22-12-11-18(14-21(22)27)26(28,29)30)25(33)35-23(15-31)17-7-6-10-20(13-17)34-19-8-4-3-5-9-19/h3-14,16,23-24,32H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INISTDXBRIBGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2)NC3=C(C=C(C=C3)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClF3N2O3 | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024110 | |

| Record name | Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluvalinate appears as a viscous heavy oil (technical). Formerly used as an insecticide. Production discontinued by Sandoz Agro, Inc. Insoluble in water., Yellow to amber liquid; [Merck Index] | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>450 °C at 760 mm Hg (extrapolated), Viscous amber oil; moderate or weak sweetish odor. BP: 164 °C at 0.07 mm Hg. Stable for 2 years at room temperature (20-28 °C). Undergoes decomposition on exposure to sunlight. /Technical tau-fluvalinate/ | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 0.012 mg/L at 25 °C /tau-Fluvalinate/, Solubility in water: 2.0 ppb; sol in organic solvents, In water, <0.005 mg/kg, In water at 20 °C (98.6% purity): distilled water: 1.12 ug/L; pH 4: <0.35-0.56 ug/L; pH 7: 1.03 ug/L; pH 9: not stable, Freely soluble in alcohols, aromatic hydrocarbons, dichloromethane, diethyl ether, At 25 °C (91.6% purity): >500g/L in acetone, ethyl acetate, methanol, octanol, dichloromethane and toluene | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 g/cu cm at 25 °C | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], Vapor pressure: <0.013 mPa (<1X10-7 mm Hg) at 25 °C, Vapor pressure at 20 °C (99.0% purity): 9.0X10-11 Pa, extrapolated, 8.42X10-9 mm Hg at 25 °C | |

| Record name | Fluvalinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-amber liquid | |

CAS No. |

69409-94-5 | |

| Record name | FLUVALINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18156 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluvalinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69409-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluvalinate [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069409945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Valine, N-[2-chloro-4-(trifluoromethyl)phenyl]-, cyano(3-phenoxyphenyl)methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVALINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/364G5G03VC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-14.1 °C (99.5% purity, glass transition temperature) | |

| Record name | FLUVALINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Traditional Chemical Synthesis

The conventional synthesis of fluvalinate involves a multi-step sequence beginning with the preparation of its acid and alcohol fragments. The acid fragment, 2-(2-chloro-4-trifluoromethylanilino)-3-methylbutanoic acid, is synthesized via nucleophilic substitution between 2-chloro-4-trifluoromethylaniline and methyl methacrylate, followed by hydrolysis. The alcohol fragment, α-cyano-3-phenoxybenzyl alcohol, is derived from the reaction of 3-phenoxybenzaldehyde with sodium cyanide. Esterification of these fragments using dicyclohexylcarbodiimide (DCC) yields racemic this compound, with typical reaction durations of 12–24 hours at 25–40°C.

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has been employed to enhance the efficiency of the acid fragment synthesis. A 1998 study demonstrated that subjecting the reaction mixture to 40 kHz ultrasound reduced the reaction time from 8 hours to 90 minutes while maintaining a yield of 89–92%. This method minimizes side reactions, such as the formation of chloro-trifluoromethylaniline byproducts, by improving mass transfer and reaction homogeneity.

Stereoisomeric Considerations

This compound exists as four stereoisomers due to chiral centers in both the acid and alcohol fragments. The (R)-configured acid fragment paired with the (S)-configured alcohol fragment exhibits the highest insecticidal activity, necessitating chiral resolution via preparative HPLC or enzymatic kinetic resolution. Regulatory guidelines mandate stereochemical purity assessments to ensure consistent product efficacy.

Purification and Isolation Techniques

Silica Gel Chromatography

Industrial-scale purification of this compound from commercial formulations (24% w/w emulsion) involves silica gel chromatography. A validated protocol entails diluting 5 g of crude this compound in double-distilled water, adsorbing it onto 60 g of silica gel, and eluting impurities with 500 mL of n-hexane. The purified product achieves >90% purity, as confirmed by HPLC analysis.

Table 1: Purification Efficiency of Silica Gel Chromatography

| Parameter | Value | Source |

|---|---|---|

| Crude this compound input | 5 g | |

| Silica gel quantity | 60 g | |

| Eluent volume | 500 mL n-hexane | |

| Final purity | >90% |

High-Performance Liquid Chromatography (HPLC)

HPLC serves as the gold standard for purity assessment. Using an Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm), this compound is eluted with a gradient of acetonitrile and 2% acetic acid at 1.5 mL/min, detected at 230 nm. This method resolves this compound from degradation products such as 3-phenoxybenzoic acid (PBA) and 2-chloro-4-trifluoromethylaniline.

Analytical Methods for Quality Control

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS quantifies this compound residues in environmental matrices using a DB-5 MS column (30 m × 0.25 mm) and a temperature program from 70°C to 300°C. The limit of quantification (LOQ) for soil samples is 5 µg/kg, with recoveries of 85–110%.

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column | DB-5 MS, 30 m | |

| Oven temperature | 70°C → 300°C | |

| LOQ | 5 µg/kg | |

| Recovery range | 85–110% |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS detects this compound metabolites, including 3-(4-chloro-2-methylphenoxy)benzoic acid (RCAA), in foliage and thatch. A Phenomenex Luna C18 column (150 × 3.0 mm) separates analytes using 0.1% acetic acid and acetonitrile, with electrospray ionization in positive mode. The method achieves a linear range of 0.5–100 µg/L (R² > 0.99).

Large-Scale Production and Industrial Adaptations

Commercial production employs continuous-flow reactors to esterify the acid and alcohol fragments at a 1:1 molar ratio. Reaction yields exceed 95% when conducted under nitrogen atmosphere at 50°C. Post-synthesis, this compound is formulated as a 24% w/w emulsion by homogenization with surfactants (e.g., alkylphenol ethoxylates) and stabilizers.

Environmental and Regulatory Considerations in Preparation

The EPA mandates a 10-foot vegetative filter strip (VFS) adjacent to application sites to mitigate runoff. Additionally, industrial facilities must validate this compound purity through batch-wise HPLC-MS/MS testing, ensuring compliance with the 96.3% purity threshold specified in the Registration Review Decision.

Analyse Chemischer Reaktionen

Fluvalinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups within this compound, altering its chemical properties.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, affecting its biological activity.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Introduction to Fluvalinate

This compound is a synthetic pyrethroid insecticide, primarily used for its efficacy against a variety of agricultural pests and its application in beekeeping for mite control. Its unique properties allow it to be effective in both agricultural and apicultural settings, making it a compound of significant interest in pest management strategies. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Agricultural Uses

This compound is widely used in agriculture due to its effectiveness against various pests. It is particularly noted for its application on crops such as:

- Cotton

- Vegetables

- Fruit trees

- Corn

- Tobacco

The compound targets several pest groups, including:

- Lepidopteran (moths and butterflies)

- Coleoptera (beetles)

- Homoptera (aphids and scales)

- Diptera (flies)

Efficacy and Application Methods

This compound can be applied through various methods, including:

- Broadcast spraying

- Foliar sprays

- Aerial applications

The compound is also utilized in residential settings for pest control, including treatments around buildings and landscapes .

Apicultural Applications

This compound is a critical tool in beekeeping, primarily used to control Varroa mites, which are detrimental to honeybee colonies. The compound's low toxicity to bees makes it suitable for use within hives.

Case Study: Efficacy Against Varroa Mites

A study demonstrated that this compound could effectively reduce Varroa mite populations while maintaining low toxicity levels to honeybees. The method involves using impregnated strips placed in brood chambers, allowing for controlled release and prolonged efficacy against mites .

Environmental Impact and Residual Studies

Research has highlighted the environmental persistence of this compound, particularly in aquatic ecosystems. Studies have shown that while this compound can degrade over time, it may still pose risks to non-target organisms.

Residual Concentration Analysis

A comprehensive study measured residual concentrations of this compound in honeybee colonies and surrounding environments. The results indicated that while this compound is effective as an acaricide, its residual presence can lead to bioaccumulation in non-target species, raising concerns about ecological impacts .

Human Health Risk Assessments

The human health implications of this compound exposure have been assessed through various studies. These assessments focus on potential carcinogenic risks associated with pesticide residues found in honey and other bee products.

Risk Assessment Findings

A recent risk assessment utilized Monte Carlo simulations to evaluate both carcinogenic and non-carcinogenic risks posed by this compound residues in honey from Iran. The study concluded that while the risks are present, they may vary significantly based on exposure levels and consumption patterns .

Table 1: Summary of this compound Applications

| Application Area | Target Pests | Method of Application | Notes |

|---|---|---|---|

| Agriculture | Lepidopteran, Coleoptera, Homoptera, Diptera | Broadcast spray, Foliar spray, Aerial application | Effective against multiple pests |

| Apiculture | Varroa mites | Impregnated strips in hives | Low toxicity to bees |

| Residential | Various insects | Crack and crevice treatment | Used around buildings |

Table 2: Environmental Persistence of this compound

| Study Location | Residual Concentration (ng/L) | Observations |

|---|---|---|

| Garonne River | Below detection limits | Minimal impact on aquatic life |

| Honeybee Colonies | Variable concentrations | Potential bioaccumulation risks |

Wirkmechanismus

Fluvalinate exerts its effects by acting as a neurotoxin that interferes with the recovery of action potentials through binding to voltage-gated sodium channels . This binding prolongs membrane depolarization, leading to hyperexcitability, which can result in paralysis or death of the target organism . The molecular targets and pathways involved include the voltage-gated sodium channels, which are crucial for nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Toxicity Hierarchy: Imidacloprid (neonicotinoid) is 10³ times more toxic to bees than this compound .

- Residue Persistence : this compound and coumaphos accumulate in wax foundations, with residues detectable years after application .

- Mechanistic Differences : Unlike this compound, coumaphos inhibits acetylcholinesterase, causing acute paralysis, while imidacloprid disrupts neural signaling via nicotinic receptors .

Efficacy Against Mites

- This compound : Exhibits 90–95% efficacy against Varroa destructor but promotes resistant mite populations after prolonged use .

- Tau-Fluvalinate : The active isomer of this compound, shows similar efficacy but distinct chromatographic peaks due to diastereomerism .

- Chlorfenvinphos : Less effective (60–70% mite mortality) but persists longer in hive matrices .

Sublethal Behavioral Impacts

- This compound : Doses as low as 0.004 ng/larva impair adult olfactory association, reducing proboscis extension reflex (PER) performance by 40–50% .

- Coumaphos : Reduces brood viability but lacks significant cognitive effects at sublethal doses .

- Imidacloprid : Induces hyperactivity and disorientation at 1 ppb, surpassing this compound’s neurobehavioral toxicity .

Metabolic and Residue Dynamics

Table 2 compares residue definitions and detection limits in hive products:

Regulatory Note: The EU mandates monitoring this compound isomers collectively due to analytical limitations in distinguishing tau-fluvalinate .

Critical Research Findings

Cognitive Impairment : this compound exposure downregulates miRNAs linked to apoptosis and memory pathways (e.g., ame-miR-375-3p), correlating with hippocampal neurodegeneration in bees .

Age-Dependent Sensitivity : Larval exposure (4 ng/larva) causes irreversible olfactory deficits in adults, whereas topical application to foragers induces transient effects .

Comparative Detoxification : Bees metabolize this compound via cytochrome P450 enzymes, but imidacloprid overwhelms these pathways, explaining its higher lethality .

Biologische Aktivität

Fluvalinate is a synthetic pyrethroid insecticide widely used in agricultural and apicultural settings, particularly for the control of Varroa mites in honey bee colonies. Its biological activity is primarily linked to its ability to disrupt neural function in insects by targeting voltage-gated sodium channels (VGSCs). This article explores the biological activity of this compound, focusing on its effects on honey bees, including molecular changes, behavioral impacts, and ecological implications.

This compound exerts its insecticidal effects by binding to VGSCs, leading to prolonged depolarization of the nerve membrane, which results in paralysis and death in susceptible insects. The compound's action mimics that of natural pyrethrins but is more stable and persistent in the environment.

Table 1: Comparison of this compound with Other Pyrethroids

| Property | This compound | Permethrin | Cypermethrin |

|---|---|---|---|

| Chemical Class | Pyrethroid | Pyrethroid | Pyrethroid |

| Target | VGSCs | VGSCs | VGSCs |

| Toxicity to Bees | Moderate | High | Moderate |

| Environmental Fate | Persistent | Less persistent | Moderate |

Molecular Changes

Recent studies have shown that this compound exposure leads to significant changes in gene expression and microRNA profiles in honey bees (Apis mellifera ligustica). For instance, one study identified 15 differentially expressed miRNAs after this compound treatment, implicating pathways related to apoptosis, memory impairment, and neural function disruption .

Case Study: MicroRNA Expression Changes

- Study : this compound-Induced Changes in MicroRNA Expression

- Findings :

- Identification of five KEGG pathways significantly enriched with differentially expressed miRNAs.

- Pathways include Hippo signaling and Wnt signaling, indicating potential neurotoxic effects.

Behavioral Impacts

This compound exposure has been linked to impaired learning and memory in honey bees. A study using the proboscis extension reflex (PER) demonstrated that high doses of this compound negatively affected acquisition learning and long-term memory recall .

Table 2: Behavioral Effects of this compound on Honey Bees

| Dose (μg) | Learning Acquisition (%) | Memory Recall (%) | Survival Rate (%) |

|---|---|---|---|

| Control | 90 | 85 | 100 |

| Low Dose (0.125) | 75 | 70 | 95 |

| High Dose (1.25) | 50 | 40 | 80 |

Physiological Effects

Physiological assessments reveal that this compound can lead to increased glucose levels and decreased body temperature in treated bees. These changes may contribute to reduced fitness and survival rates under field conditions .

Ecological Implications

The persistence of this compound residues in honey bee colonies raises concerns about long-term ecological impacts. Studies indicate that tau-fluvalinate contamination can lead to increased resistance among Varroa mite populations, potentially compromising pest control strategies .

Case Study: Residual Contamination

- Study : Residual Tau-Fluvalinate in Honey Bee Colonies

- Findings :

- Persistent contamination of beeswax and beebread.

- Increased frequency of pyrethroid-resistant alleles among mite populations.

Q & A

Q. How can open science practices improve this compound research transparency?

- Methodological Answer: Deposit raw data (e.g., qPCR Ct values, chromatograms) in FAIR-aligned repositories (e.g., Zenodo). Use electronic lab notebooks for real-time protocol tracking. Adopt pre-registration for hypothesis-driven studies to mitigate HARKing (Hypothesizing After Results are Known). Collaborate via platforms like GitHub for code sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.